molecular formula C12H13N3O3S B14285879 {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol CAS No. 114772-20-2

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol

Cat. No.: B14285879
CAS No.: 114772-20-2
M. Wt: 279.32 g/mol
InChI Key: SIZHGDPUAVDLGP-UHFFFAOYSA-N
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Description

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol is a complex organic compound characterized by the presence of a methylsulfanyl group, a nitrophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor, followed by its attachment to the imidazole ring via a Friedel-Crafts alkylation reaction.

    Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alcohols, acids, or alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitrophenol: Shares the nitrophenyl group but lacks the imidazole ring and methylsulfanyl group.

    4-(Methylsulfanyl)-N-[(2-nitrophenyl)methyl]aniline: Contains both the methylsulfanyl and nitrophenyl groups but differs in the core structure.

Uniqueness

{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol is unique due to the combination of its functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

114772-20-2

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

[2-methylsulfanyl-3-[(4-nitrophenyl)methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C12H13N3O3S/c1-19-12-13-6-11(8-16)14(12)7-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3

InChI Key

SIZHGDPUAVDLGP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(N1CC2=CC=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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